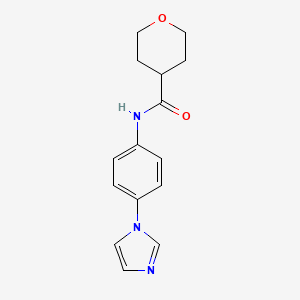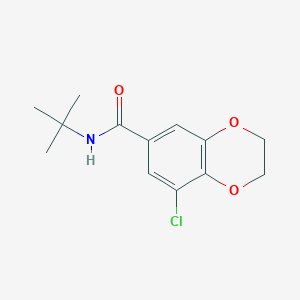![molecular formula C14H14BrN3O B7537384 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The compound has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The compound has also been shown to induce cell death in cancer cells. In addition, it has been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. The compound has also been shown to have activity against various types of cancer, making it a promising candidate for further study. However, the compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its full therapeutic potential.
Future Directions
There are several future directions for the study of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying its interactions with specific enzymes and proteins involved in cancer cell proliferation and inflammation. Another area of research could focus on developing more potent derivatives of the compound with improved therapeutic properties. Finally, more research is needed to determine the compound's potential as a treatment for autoimmune diseases such as rheumatoid arthritis.
Synthesis Methods
The synthesis of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide involves the reaction of 5-bromo-3-chloropyridine with 2-(dimethylamino)aniline in the presence of a base. The resulting product is then subjected to a reaction with cyanogen bromide and a tertiary amine to form the final compound. The synthesis method is well-established, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. The compound has also been studied for its anti-inflammatory properties and its potential to treat autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-18(2)13-6-4-3-5-12(13)17-14(19)10-7-11(15)9-16-8-10/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUGSZFHRZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)

![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)